molecular formula C21H19N5OS B2766133 N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-40-8

N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2766133
CAS No.: 852372-40-8
M. Wt: 389.48
InChI Key: CJLQDZPAMTWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of an amino-triazole with a suitable electrophile . For example, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with an electrophile in refluxing ethanol, in the presence of a catalytic amount of piperidine, afforded a related compound .


Molecular Structure Analysis

Triazole compounds, such as this one, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The cyclisation of bis-triazolyl alkanes with various amino acids can produce related compounds . For instance, bis-[1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-4-yl] alkanes can be synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their IR and NMR spectra . For instance, the presence of peaks at certain wavenumbers in the IR spectrum can indicate the presence of specific functional groups .

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal Applications : Compounds incorporating heterocyclic moieties, similar to the one , have been synthesized and evaluated for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of diverse heterocycles to assess their potential as insecticidal agents (Fadda et al., 2017).

  • Antimicrobial Properties : Some newly synthesized triazolo[4,3-b]pyridazine derivatives exhibited promising antiviral activity against hepatitis-A virus, highlighting the potential of similar compounds in antiviral research (Shamroukh & Ali, 2008). Additionally, novel compounds containing triazolo and thiadiazine moieties have been synthesized and screened for their antibacterial activities, indicating the broad spectrum of applications in antimicrobial studies (Almajan et al., 2010).

  • Anti-Asthma Agents : Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the pharmaceutical relevance of such compounds in designing new therapeutic agents for asthma management (Medwid et al., 1990).

  • Anticancer Activities : The modification of compounds with [1,2,4]triazolo[1,5-a]pyridin moieties to enhance their anticancer effects and reduce toxicity shows the significant potential of these compounds in cancer research (Wang et al., 2015).

  • Antihistaminic Agents : The synthesis and investigation of novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents underscore the utility of similar compounds in developing new antihistamines (Alagarsamy et al., 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system .

Future Directions

Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The presence of certain subunits, such as piperazine or piperidine, could potentially enhance the antimicrobial activity of the fused triazoles ring systems .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-15-8-10-17(11-9-15)22-19(27)14-28-20-13-12-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLQDZPAMTWEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.